(4-benzylpiperazin-1-yl)(4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The resulting pyrazole intermediate is then subjected to further reactions to introduce the benzyl and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70 . This catalyst offers eco-friendly attributes and simplifies the reaction workup, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methyl-2-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H24N4O/c1-18-16-23-26(20-10-6-3-7-11-20)21(18)22(27)25-14-12-24(13-15-25)17-19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
HZUYGYNOHKRTRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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